6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 42835-96-1 . It has a molecular weight of 177.25 and is typically in liquid form . It is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C11H15NO/c1-8-3-4-9-7-10 (13-2)5-6-11 (9)12-8/h5-8,12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid with a melting point of 65-68°C . It has a molecular weight of 177.25 .Scientific Research Applications
- 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline serves as a valuable chemical reagent and intermediate in organic synthesis. Researchers use it to create more complex molecules, especially those with quinoline or tetrahydroquinoline scaffolds. Its unique structure allows for diverse functionalization, making it a versatile building block in the lab .
- Scientists explore 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline derivatives for potential drug candidates. By modifying its structure, they aim to enhance bioactivity, improve pharmacokinetics, or target specific receptors. Its quinoline core is of particular interest due to its relevance in antimalarial, antiviral, and anticancer drug development .
Chemical Reagents and Organic Intermediates
Pharmaceutical Research and Drug Discovery
Mechanism of Action
Target of Action
It is known that tetrahydroquinolines, a class of compounds to which this molecule belongs, interact with various biological targets, including infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinolines are known to exert diverse biological activities, suggesting they may interact with their targets in multiple ways .
Biochemical Pathways
Tetrahydroquinolines are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Tetrahydroquinolines have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development . This suggests that future research could focus on its potential applications in the synthesis of new compounds and in the development of pharmaceuticals.
properties
{ "Design of the Synthesis Pathway": "The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process involving the condensation of an aldehyde with an amine, followed by cyclization and reduction reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "methylamine", "acetic acid", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with methylamine in the presence of acetic acid to form 4-methoxy-N-methylbenzaldimine.", "Step 2: Cyclization of 4-methoxy-N-methylbenzaldimine with sodium borohydride in ethanol to form 6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline." ] } | |
CAS RN |
42835-96-1 |
Product Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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